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The high selectivity of SAR156497 is primarily due to its unique binding mode within the ATP-binding site

of Aurora kinases.

¢ Key Interaction with GIn185: The compound stabilizes an unusual inactive DFG-out conformation
of the kinase activation loop [1]. A critical hydrogen bond is formed between the inhibitor's core
scaffold and the main chain of Ala213 in the hinge region. However, the pivotal interaction involves a
water-mediated hydrogen bond network with the GIn185 side chain [2]. GIn185 is a residue
unique to the Aurora kinase family, and this specific interaction is a major determinant of its selectivity
over other kinases.

¢ Potency Data: The table below summarizes its potent inhibitory activity against the three Aurora
kinase isoforms [2].

Kinase Isoform ICso0 Value
Aurora A 0.6 nM
Aurora B 1nM
Aurora C 3nM

The following diagram illustrates the core binding mode of SAR156497 to Aurora A kinase, highlighting the

critical interactions.
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SAR156497 binding involves key hydrogen bonds with GIn185 and Ala213, stabilizing an inactive DFG-out

kinase conformation.

Experimental Validation & Protocols

The characterization of SAR156497's interaction with GIn185 and its biological effects relied on several key

experimental methodologies.

X-ray Crystallography

This technique provided the direct structural evidence for the binding mode.

¢ Protocol Summary: The co-crystal structure of SAR156497 bound to the kinase domain of Aurora A
was solved (PDB ID: 4UZH) [3]. The protein was expressed in E. coli, purified, and co-crystallized
with the inhibitor. X-ray diffraction data were collected, and the structure was refined to a resolution of
2.00 A [3].
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¢ Role: This high-resolution structure visually confirmed the water-mediated hydrogen bond to GIn185
and the overall DFG-out conformation stabilized by the inhibitor [2] [3].

Biochemical Kinase Assays

These assays quantified the potency (ICso) of SAR156497 against the purified Aurora kinases.

e Protocol Summary: Standard radioactive or fluorescence-based kinase activity assays were
employed. These experiments measure the transfer of the gamma-phosphate from ATP to a substrate
protein or peptide. A dose-response of SAR156497 was used to determine the concentration that
inhibits 50% of the kinase activity (ICso) [2] [1].

¢ Role: Generated the quantitative potency data (e.g., 0.6 nM for Aurora A) presented in the table
above [2].

Cellular Target Engagement and Phenotypic Assays

These experiments confirmed that SAR156497 engages its target and produces the expected biological

effects in living cells.

e Western Blotting:

o Protocol: Treated cancer cells (e.g., HCT116) with SAR156497. Cell lysates were then
analyzed by Western blot to detect levels of phosphorylated Aurora A (at Thr288) and
phosphorylated Histone H3 (at Ser10), a direct substrate of Aurora B [1].

o Result: SAR156497 treatment led to a dose-dependent decrease in these phosphorylation
biomarkers, demonstrating effective cellular target inhibition [1].

¢ Flow Cytometry (Cell Cycle Analysis):

o Protocol: Cells were treated with SAR156497, fixed, stained with a DNA-binding dye (e.g.,
Propidium lodide), and analyzed by flow cytometry to determine DNA content [1].

o Result: Treatment resulted in cell cycle arrest and polyploidy (cells with >4N DNA content), a
classic phenotypic consequence of Aurora B inhibition and failed cytokinesis [2] [1].

The workflow below summarizes the key experimental steps used to characterize SAR156497.
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Key experimental workflow for characterizing SAR156497, from structural analysis to in vivo validation.

Comparative Profile and Significance

SAR156497 is recognized as one of the most selective cell-permeable pan-Aurora inhibitors described,
making it a valuable tool compound for research [1]. Its selectivity profile was confirmed through extensive

kinase panel screening (e.g., KINOMEscan), showing minimal off-target activity [1].
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¢ In Vivo Efficacy: In mouse models, SAR156497 exhibited significant anti-tumor efficacy in human
colon adenocarcinoma (HCT116) xenografts, which was correlated with a specific decrease in
phosphorylated Histone H3, a biomarker of Aurora B inhibition [2].

¢ Therapeutic Context: It's important to note that while highly selective and efficacious, SAR156497
demonstrated a narrow therapeutic window in preclinical models, a challenge that has been
common for many Aurora kinase inhibitors in development [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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